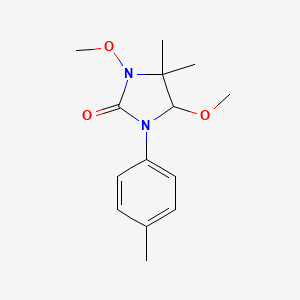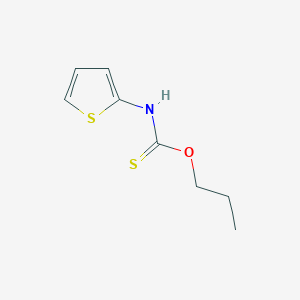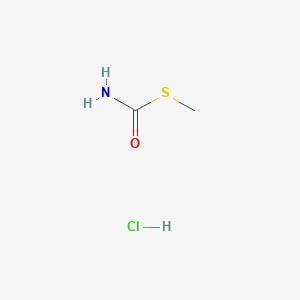
8-(1,4-Dihydroxynon-2-EN-1-YL)undec-5-enedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(1,4-Dihydroxynon-2-en-1-yl)undec-5-enedioic acid is a chemical compound with a complex structure that includes multiple hydroxyl groups and double bonds.
Vorbereitungsmethoden
The preparation of 8-(1,4-Dihydroxynon-2-en-1-yl)undec-5-enedioic acid involves several synthetic routes. One common method includes the addition reaction, hydrogenation reaction, and cyclization reaction. The process typically uses caprolactam and acrylonitrile as starting materials, with tert-butyl alcohol or tertiary amyl alcohol as solvents and NaOH as a catalyst . The reaction begins at a temperature of 10-15°C, followed by hydrogenation without recycling the solvent, which simplifies the process and increases the yield .
Analyse Chemischer Reaktionen
8-(1,4-Dihydroxynon-2-en-1-yl)undec-5-enedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, sodium hypochlorite, and pyridinium dichromate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative esterification of aldehydes can be achieved using catalytic amounts of 1,8-diazabicyclo[5.4.0]undec-7-ene hydrobromide-perbromide as an oxidant in dichloromethane .
Wissenschaftliche Forschungsanwendungen
8-(1,4-Dihydroxynon-2-en-1-yl)undec-5-enedioic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a ligand in coordination chemistry. In biology, it is studied for its potential role in metabolic pathways and as a precursor for the synthesis of biologically active molecules. In medicine, it is investigated for its potential therapeutic properties, including antifungal and antibacterial activities . Industrially, it is used in the production of polymers and other chemical intermediates .
Wirkmechanismus
The mechanism of action of 8-(1,4-Dihydroxynon-2-en-1-yl)undec-5-enedioic acid involves its interaction with specific molecular targets and pathways. For instance, undecylenic acid, a related compound, exerts its effects by disrupting the cell membrane of fungi, leading to cell death . The presence of hydroxyl groups and double bonds in this compound may contribute to its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
8-(1,4-Dihydroxynon-2-en-1-yl)undec-5-enedioic acid can be compared with other medium-chain fatty acids, such as undec-5-enedioic acid and 1,8-diazabicyclo[5.4.0]undec-7-ene . These compounds share similar structural features, such as the presence of double bonds and hydroxyl groups, but differ in their specific chemical properties and reactivity. The unique combination of functional groups in this compound makes it distinct and valuable for various applications.
Eigenschaften
CAS-Nummer |
61093-63-8 |
|---|---|
Molekularformel |
C20H34O6 |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
8-(1,4-dihydroxynon-2-enyl)undec-5-enedioic acid |
InChI |
InChI=1S/C20H34O6/c1-2-3-6-10-17(21)13-14-18(22)16(12-15-20(25)26)9-7-4-5-8-11-19(23)24/h4,7,13-14,16-18,21-22H,2-3,5-6,8-12,15H2,1H3,(H,23,24)(H,25,26) |
InChI-Schlüssel |
JLTPEBRZKFOTJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C=CC(C(CCC(=O)O)CC=CCCCC(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(Dimethylamino)propyl]phenol;hydrobromide](/img/structure/B14590131.png)

![2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14590136.png)
![1-[(3,4-Dichlorophenyl)methyl]-4,6,7-trimethylquinolin-2(1H)-one](/img/structure/B14590146.png)
![6-Propyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14590153.png)
![2-[(Oxiran-2-yl)methoxy]-3-[3-(triethylsilyl)propoxy]propan-1-ol](/img/structure/B14590161.png)



![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[(methylsulfonyl)methyl]-](/img/structure/B14590185.png)

![3-[2-(2-Methylprop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14590194.png)

